Asclepin

Katalognummer:

B1195515

CAS-Nummer:

36573-63-4

Molekulargewicht:

574.7 g/mol

InChI-Schlüssel:

OXKMZIABKYHLAR-SVDYBJNLSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Asclepin is a cardenolide glycoside.

This compound is a natural product found in Asclepias vestita and Asclepias curassavica with data available.

This compound is a natural product found in Asclepias vestita and Asclepias curassavica with data available.

Structure

3D Structure

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

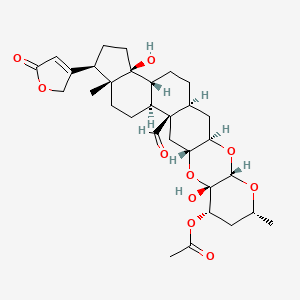

[(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-14-formyl-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-9-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O10/c1-16-10-25(39-17(2)33)31(36)27(38-16)40-23-12-19-4-5-22-21(29(19,15-32)13-24(23)41-31)6-8-28(3)20(7-9-30(22,28)35)18-11-26(34)37-14-18/h11,15-16,19-25,27,35-36H,4-10,12-14H2,1-3H3/t16-,19+,20-,21+,22-,23-,24-,25+,27+,28-,29-,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKMZIABKYHLAR-SVDYBJNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957853 |

Source

|

| Record name | 13a-Formyl-3a,11a-dihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,7aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36573-63-4 |

Source

|

| Record name | Asclepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36573-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asclepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036573634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-Formyl-3a,11a-dihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,7aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2α(2S,3S,4S,6R),3β,5α]-2,3-[[4-acetoxytetrahydro-3-hydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asclepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHW7L2SWU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Proposed Biosynthetic Pathway of Asclepin in Asclepias curassavica

Audience: Researchers, scientists, and drug development professionals.

Abstract

Asclepin is a potent C23 cardenolide glycoside found in the tropical milkweed, Asclepias curassavica. Like other cardiac glycosides, it is of significant pharmacological interest due to its inhibitory action on the Na+/K+-ATPase pump. While the complete, specific biosynthetic pathway of this compound has not been definitively elucidated, extensive research on cardenolide biosynthesis in Asclepias and other plant genera like Digitalis allows for the construction of a detailed proposed pathway. This technical guide synthesizes the current understanding of cardenolide biosynthesis, starting from primary sterol precursors through the formation of the pregnane intermediate, subsequent modifications of the steroid nucleus, and final glycosylation steps that likely lead to the formation of this compound. This document provides a comprehensive overview of the proposed enzymatic steps, quantitative data on related compounds in A. curassavica, detailed experimental protocols for pathway analysis, and visual diagrams to illustrate the complex biochemical transformations.

Introduction: The Cardenolide Landscape in Asclepias curassavica

Asclepias curassavica produces a complex mixture of cardenolides, which serve as a chemical defense against herbivores.[1] These compounds are characterized by a steroid core, a five-membered unsaturated lactone ring at the C-17 position, and often a sugar moiety at the C-3 position.[2] this compound (also known as asclepiadin or 3'-O-Acetylcalotropin) is one of the many cardenolides identified in this species.[1][3][4] Its structure consists of a calotropin aglycone attached to a sugar that is subsequently acetylated. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring the vast chemical diversity of this class of molecules. The sequencing of the A. curassavica genome has opened new avenues for identifying the specific genes and enzymes involved in this intricate pathway.[1][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of cardenolides is a long and complex process that is not yet fully understood.[2][6] The pathway can be divided into three main stages:

-

Formation of the C21 pregnane intermediate from a C27/C28 sterol precursor.

-

Modification of the pregnane core and formation of the cardenolide aglycone.

-

Glycosylation and other modifications of the aglycone to yield specific cardenolides like this compound.

Stage 1: Formation of the Pregnenolone Intermediate

The pathway begins with phytosterols, such as campesterol, which are common in plants. Recent studies have identified that the initial step involves the conversion of these phytosterols into pregnenolone, a critical C21 steroid precursor often referred to as the "mother of all steroid hormones."[6] This conversion is catalyzed by enzymes from the cytochrome P450 family.

Stage 2: Progesterone and Cardenolide Aglycone Formation

Pregnenolone undergoes a series of enzymatic reactions to form progesterone, a key intermediate. This involves the action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-ketosteroid isomerase.[7][8] Progesterone is then converted to 5β-pregnanedione by a progesterone 5β-reductase (P5βR), which is a critical step establishing the cis-fusion of the A and B rings of the steroid nucleus, a characteristic feature of cardenolides.[7][8]

Subsequent steps involve a series of hydroxylations, particularly at the C-14 and C-21 positions, and the formation of the butenolide (lactone) ring at C-17.[7][9] While the precise order and enzymes for these latter steps in Asclepias are still under investigation, they lead to the formation of various cardenolide aglycones (genins). For this compound, the aglycone is calotropin, which is characterized by an aldehyde group at the C-10 position and a hydroxyl group at C-19.

Stage 3: Glycosylation and Final Modification to this compound

The final stage in this compound biosynthesis is the attachment of a sugar moiety to the C-3 hydroxyl group of the calotropin aglycone, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). The specific sugar attached to form the calotropin glycoside is then acetylated at the 3' position to yield the final this compound molecule. The diversity of sugars found in Asclepias cardenolides, such as allose and glucose, suggests the involvement of a suite of specific UGTs.[10]

Quantitative Data: Cardenolide Profile in Asclepias curassavica

While quantitative data specifically for this compound across different tissues is limited, studies have successfully quantified a range of other cardenolides in A. curassavica, particularly in the seeds. This data provides context for the chemical diversity and relative abundance of these compounds within the plant.

Table 1: Concentration of Cardenolides in Asclepias curassavica Seeds

| Compound | Retention Time (min) | Concentration (mg/g dry weight) | Reference |

| 3-O-β-allopyranosyl coroglaucigenin | 19.3 | 0.08 ± 0.01 | [11] |

| 3-[4′-O-β-glucopyranosyl-β-allopyranosyl] coroglaucigenin | 20.0 | 0.12 ± 0.01 | [11] |

| 3′-O-β-glucopyranosyl-15-β-hydroxycalotropin | 21.0 | 0.09 ± 0.01 | [11] |

| 3-O-β-glucopyranosyl-12-β-hydroxyl coroglaucigenin | 21.4 | 0.07 ± 0.01 | [11] |

| 4′-O-β-glucopyranosyl frugoside | 23.3 | 0.45 ± 0.04 | [11] |

| 4′-O-β-glucopyranosyl gofruside | 24.5 | 0.28 ± 0.03 | [11] |

| 3′-O-β-glucopyranosyl calotropin | 25.1 | 0.21 ± 0.02 | [11] |

| Frugoside | 26.8 | 0.25 ± 0.02 | [11] |

| Gofruside | 28.5 | 0.35 ± 0.03 | [11] |

| 16α-hydroxycalotropin | 29.7 | 0.11 ± 0.01 | [11] |

| Data presented as mean ± standard error. |

Experimental Protocols

Investigating the biosynthetic pathway of this compound requires a combination of phytochemical analysis, molecular biology, and biochemical assays.

Protocol: Extraction and Quantification of Cardenolides via HPLC

This protocol is adapted from methodologies used for quantifying cardenolides in Asclepias species.[10][12]

Objective: To extract, separate, and quantify cardenolides from A. curassavica tissue.

Materials:

-

Lyophilizer

-

Grinder (e.g., ball mill)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Agilent 1100 HPLC system (or equivalent) with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm particle size)

-

Digitoxin or Ouabain (as a standard)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Harvest plant tissue (e.g., leaves, seeds), flash-freeze in liquid nitrogen, and lyophilize to dryness.[12] Grind the dried tissue to a fine powder.

-

Extraction: Accurately weigh ~20 mg of powdered tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of 70% methanol. Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Clarification: Centrifuge the extract at 14,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject 10-20 µL of the filtered extract onto the C18 column.

-

Use a mobile phase gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Monitor the eluent at 218 nm, the characteristic absorbance maximum for the cardenolide lactone ring.[12]

-

-

Quantification: Prepare a standard curve using a known concentration series of digitoxin. Integrate the peak areas of the cardenolides in the sample chromatogram and calculate their concentration relative to the digitoxin standard curve. Results are typically expressed in digitoxin equivalents (mg/g dry weight).

Protocol: Transcriptome Analysis for Gene Discovery

This protocol outlines a general approach for identifying candidate biosynthetic genes using RNA-sequencing, based on studies in A. curassavica and other species.[5][13]

Objective: To identify genes that are differentially expressed in tissues with high cardenolide accumulation or under conditions that induce cardenolide biosynthesis.

Materials:

-

A. curassavica plants

-

Methyl jasmonate (MeJA) solution (for induction)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Equipment for RNA quality control (e.g., Bioanalyzer)

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

-

Bioinformatics software for sequence assembly and differential expression analysis.

Procedure:

-

Experimental Setup: Grow A. curassavica plants under controlled conditions. For induction experiments, treat a set of plants with a MeJA spray, and use a control group with a mock spray.[5]

-

Tissue Harvesting: Harvest different tissues (e.g., roots, stems, leaves) at various time points after treatment. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from the ground tissue using a suitable kit, including an on-column DNase I digestion step to remove genomic DNA.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (for concentration and purity) and a Bioanalyzer (for integrity).

-

Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform paired-end sequencing on an NGS platform.

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Map the reads to the A. curassavica reference genome.[5]

-

Assemble the transcriptome and annotate the genes.

-

Perform differential gene expression analysis between different tissues or between MeJA-treated and control samples. .

-

Identify candidate genes (e.g., P450s, reductases, UGTs) that show expression patterns correlated with known cardenolide accumulation sites (e.g., roots and stems) and are induced by MeJA.[5]

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Asclepias curassavica is a complex, multi-step process that is beginning to be understood through comparative genomics, transcriptomics, and metabolomics. The proposed pathway, starting from sterol precursors and proceeding through pregnenolone and progesterone intermediates, provides a robust framework for further investigation. Key areas for future research include:

-

Enzyme Characterization: Functional validation of candidate genes identified through transcriptomics, using techniques like virus-induced gene silencing (VIGS) or heterologous expression in systems like yeast or Nicotiana benthamiana.[7]

-

Intermediate Identification: Using advanced mass spectrometry techniques to identify and trace the accumulation of predicted intermediates in the pathway.

-

Regulatory Networks: Elucidating the transcription factors and signaling pathways (e.g., the jasmonate pathway) that regulate the expression of biosynthetic genes.

A complete understanding of this compound biosynthesis will not only shed light on the evolution of chemical defense in plants but also provide the tools necessary for the sustainable biotechnological production of this and other valuable cardiac glycosides.

References

- 1. Asclepias curassavica - Wikipedia [en.wikipedia.org]

- 2. thomson.eeb.utoronto.ca [thomson.eeb.utoronto.ca]

- 3. plantaedb.com [plantaedb.com]

- 4. This compound | C31H42O10 | CID 441844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genome and Tissue‐Specific Transcriptome of the Tropical Milkweed ( Asclepias curassavica ) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking down the formation of cardenolides in plants [mpg.de]

- 7. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 13. academic.oup.com [academic.oup.com]

The Isolation of Asclepin: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asclepin, a potent cardenolide glycoside isolated from the milkweed plant Asclepias curassavica, has garnered significant interest within the scientific community for its pronounced cardiotonic and cytotoxic activities. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its key biological activities. Quantitative data are presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this promising natural product.

Discovery and Historical Background

The genus Asclepias, commonly known as milkweed, has a long history in traditional medicine across various cultures for treating a range of ailments, including warts, tumors, and heart conditions.[1][2] The milky latex exuded by these plants is rich in a variety of bioactive compounds, most notably cardenolide glycosides.[3]

The systematic chemical investigation of Asclepias curassavica that led to the characterization of its cardenolide constituents, including this compound, was significantly advanced by the work of Singh and Rastogi in the late 1960s and early 1970s. Their research identified this compound as a new genin, an acetylated cardenolide containing an aldehyde group, alongside several of its glycosidic forms.[4] This foundational work built upon earlier studies, such as those by Kupchan et al. in 1964, which isolated the cytotoxic principle calotropin from the same plant, demonstrating the potential of Asclepias species as a source of novel therapeutic agents.[2]

This compound is chemically known as 3'-O-Acetylcalotropin and is classified as a cardenolide glycoside.[5] Its discovery and subsequent pharmacological investigations have positioned it as a compound of interest for its potent effects on cardiac muscle and its potential as an anticancer agent.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in preclinical and clinical studies. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₄₂O₁₀ |

| Molecular Weight | 574.7 g/mol |

| IUPAC Name | [(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-14-formyl-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosan-9-yl] acetate |

| CAS Number | 36573-63-4 |

| Synonyms | Asclepiadin, 3'-O-Acetylcalotropin |

| Appearance | White solid |

| Classification | Cardenolide Glycoside |

Experimental Protocols

The isolation and purification of this compound from its natural source, Asclepias curassavica, involves a multi-step process that leverages the principles of phytochemistry and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of cardenolides from Asclepias species.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems) or seeds of Asclepias curassavica are collected. For optimal yield of cardenolides, collection during the flowering season is often preferred.

-

Drying: The collected plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Cardenolides

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or a methanol/water mixture. This can be performed using maceration, Soxhlet extraction, or ultrasonication-assisted extraction. An alcoholic extract is effective in isolating cardenolides.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Purification of this compound

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions (e.g., ethyl acetate and butanol fractions).

-

Column Chromatography: The cardenolide-rich fraction is subjected to column chromatography for further purification.

-

Adsorbent: Silica gel is a commonly used stationary phase.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

-

High-Performance Liquid Chromatography (HPLC): Fractions collected from column chromatography showing the presence of this compound (as determined by Thin Layer Chromatography) are pooled and subjected to preparative or semi-preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

-

Detection: UV detection at approximately 218 nm is used to monitor the elution of cardenolides.

-

-

Characterization: The purified this compound is characterized using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy to confirm its structure and purity.

Quantitative Data

Yield of Cardenolides from Asclepias curassavica

The yield of specific cardenolides can vary depending on the plant part, geographical location, and extraction method. The following table presents the quantified yields of several cardenolides from the seeds of A. curassavica.

| Cardenolide | Yield (mg/g of seeds) |

| 4'-O-β-glucopyranosyl frugoside | 4.5 |

| 4'-O-β-glucopyranosyl gofruside | 2.06 |

| Other Cardenolides | < 1.0 |

Data adapted from a study on cardenolide quantification in A. curassavica seeds.

Comparative Biological Activity

This compound has demonstrated potent biological activity, particularly its inotropic (cardiac muscle contraction) and cytotoxic effects. The following table provides a comparison of the inotropic and toxic effects of this compound with other well-known cardiac glycosides.

| Compound | Positive Inotropic Effect | Toxic Effect |

| This compound | More active | More active |

| g-Strophanthin | Less active | Less active |

| Digoxin | Less active | Less active |

| Digitoxin | Less active | Less active |

Comparative data from in vitro (isolated guinea pig atrium and heart) and in vivo (anesthetized cat) studies.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for the cardiotonic effects of this compound, like other cardenolides, is the inhibition of the Na⁺/K⁺-ATPase enzyme. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Apoptosis Induction via MAPK Signaling Pathway

Extracts of Asclepias curassavica containing cardenolides have been shown to induce apoptosis in cancer cells. This process is mediated, in part, through the activation of the p38 and JNK MAPK signaling pathways.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound.

Conclusion

This compound stands out as a cardenolide of significant scientific interest, with a well-documented historical background rooted in the traditional use of its source plant, Asclepias curassavica. The methodologies for its isolation and purification are well-established, allowing for the generation of highly pure material for further investigation. Its potent inhibition of Na⁺/K⁺-ATPase and its ability to induce apoptosis in cancer cells underscore its potential as a lead compound for the development of new therapeutics in both cardiovascular disease and oncology. This guide provides a foundational resource for researchers and drug development professionals to build upon in their exploration of this compound and other related cardenolides.

References

- 1. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL EFFECTS OF ASCLEPIAS CURASSAVICA – A REVIEW | Semantic Scholar [semanticscholar.org]

- 2. CALOTROPIN, A CYTOTOXIC PRINCIPLE ISOLATED FROM ASCLEPIAS CURASSAVICA L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asclepias curassavica - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological investigation on this compound--a new cardenolide from Asclepias curassavica. Part II. Comparative studies on the inotropic and toxic effects of this compound, g-strophantin, digoxin and digitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Asclepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asclepin is a naturally occurring cardenolide glycoside that has garnered significant interest within the scientific community for its potent biological activities, including its potential as an anticancer agent. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key biological signaling pathways of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this complex natural product.

Molecular Structure and Identification

This compound possesses a complex polycyclic structure characteristic of cardenolides, featuring a steroid nucleus, a five-membered lactone ring, and a glycosidic moiety.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | [(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-14-formyl-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosan-9-yl] acetate |

| Molecular Formula | C₃₁H₄₂O₁₀ |

| CAS Number | 36573-63-4 |

| Synonyms | Asclepiadin, 3'-O-Acetylcalotropin |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 574.7 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 308-309 °C | |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [2][3][4][5][6][7] |

| Topological Polar Surface Area | 138 Ų | [1] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and characterization of this compound are essential for consistent and reproducible research.

Isolation and Purification

This compound is typically isolated from the latex or other parts of plants from the Asclepias genus, such as Asclepias curassavica.

1. Extraction:

-

Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).[8]

-

The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. High-Performance Liquid Chromatography (HPLC) Purification: [2][8][9]

-

Column: A reverse-phase C18 column (e.g., 125 mm x 4.60 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% acetic acid) and gradually increasing the percentage of an organic solvent (e.g., methanol or acetonitrile).[8][9]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]

-

Detection: Detection is typically performed using a UV detector at a wavelength of 254 nm.[9]

-

Fractions containing the purified this compound are collected for further analysis.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [10][11][12][13][14]

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).[10][11][12][13][14]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[10]

-

Parameters: Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable complete structural elucidation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS): [3][15][16][17][18]

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound, typically in positive ion mode to generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3][15][16][17][18]

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass and elemental composition.[17]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to obtain structural information by inducing collision-induced dissociation (CID) of the parent ion.

3. Fourier-Transform Infrared (FTIR) Spectroscopy: [19][20][21][22][23][24][25]

-

Sample Preparation: A small amount of the dried this compound sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet.[20][22][23][24]

-

Instrumentation: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum reveals the presence of characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone and acetate groups, and C-O bonds from the glycosidic linkage.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump, which leads to a cascade of downstream signaling events culminating in apoptosis.

Na⁺/K⁺-ATPase Inhibition and Downstream Signaling

The binding of this compound to the Na⁺/K⁺-ATPase initiates a signaling cascade that is independent of its ion-pumping function. This leads to the activation of several downstream pathways.

Caption: this compound-induced Na+/K+-ATPase signaling cascade.

Apoptosis Induction Pathway

The signaling cascades initiated by this compound converge on the activation of caspases, the key executioners of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.

Caption: General overview of caspase-dependent apoptosis pathways.[19][26][27][28][29]

Conclusion

This compound is a structurally complex and biologically potent cardenolide glycoside with significant potential for further investigation, particularly in the field of oncology. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and the signaling pathways through which it exerts its effects. The experimental protocols outlined herein offer a foundation for researchers to conduct further studies on this promising natural product. A thorough understanding of the chemistry and biology of this compound is crucial for unlocking its full therapeutic potential.

References

- 1. This compound | C31H42O10 | CID 441844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. mdpi.com [mdpi.com]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scienceijsar.com [scienceijsar.com]

- 21. researchgate.net [researchgate.net]

- 22. shimadzu.com [shimadzu.com]

- 23. youtube.com [youtube.com]

- 24. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 25. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. "What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade | Technology Networks [technologynetworks.com]

Mechanism of Action of Asclepin and Related Cardenolides in Cancer Cells: A Technical Guide

Executive Summary

Asclepin is a potent cytotoxic cardenolide glycoside isolated from plants of the Asclepias genus, notably Asclepias curassavica. It belongs to a class of compounds that have demonstrated significant anticancer activity across a range of human malignancies. Due to its structural and functional similarity to other cardenolides from the same sources, such as Calotropin, this guide synthesizes the known mechanisms of this compound and its closely related analogues. The primary mechanisms of action involve the induction of apoptosis via the intrinsic mitochondrial pathway, cell cycle arrest at the G2/M checkpoint, and the generation of reactive oxygen species (ROS). Furthermore, these compounds modulate critical signaling pathways, including the JNK and p38 MAPK pathways, and show potential in inhibiting cancer cell migration and invasion. This document provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways.

Core Mechanisms of Anticancer Activity

The anticancer effects of this compound and its analogues are multifaceted, targeting several core processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of action is the potent induction of programmed cell death, or apoptosis. Evidence strongly points to the activation of the intrinsic (mitochondrial) pathway.[1] This process is initiated by intracellular stress signals and culminates in the activation of executioner caspases.

Key events in this compound-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance is a critical step that permeabilizes the mitochondrial outer membrane.[2][3]

-

Mitochondrial Membrane Potential (MMP) Collapse: The increased Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, a point of no return in the apoptotic cascade.[2]

-

Cytochrome c Release and Apoptosome Formation: The compromised mitochondrial membrane releases Cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome.

-

Caspase Activation: The apoptosome activates initiator Caspase-9, which in turn cleaves and activates effector Caspase-3.[2][4]

-

Execution of Apoptosis: Activated Caspase-3 cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Induction of G2/M Phase Cell Cycle Arrest

This compound and its analogues effectively halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M transition.[2][5] This prevents cells from entering mitosis, thereby inhibiting cell division. In some cell lines, such as oral squamous carcinoma cells (HSC-3), arrest at the G0/G1 phase has also been observed.[6]

The molecular mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins:

-

Upregulation of Tumor Suppressors: An increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21 (CDKN1A) is observed.[2]

-

Downregulation of Cyclins and CDKs: The expression of critical G2/M phase proteins, including Cyclin B1, CDK1 (also known as Cdc2), and CDK2, is significantly reduced.[2] p21 can directly inhibit the activity of CDK/cyclin complexes, further contributing to the cell cycle block.[7]

Generation of Reactive Oxygen Species (ROS)

A significant increase in intracellular Reactive Oxygen Species (ROS) is a key event following treatment with this compound analogues.[2] While cancer cells often have a higher basal level of ROS than normal cells, a further dramatic increase can push them past a threshold, inducing oxidative damage and triggering cell death pathways.[3][8] The generation of ROS is tightly linked to the induction of apoptosis, likely acting as an upstream signal that contributes to mitochondrial dysfunction.[2]

Modulation of Cellular Signaling Pathways

This compound and related compounds exert their effects by modulating key signaling cascades that are often dysregulated in cancer.

-

MAPK Pathway (JNK & p38): The activation and phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is directly involved in mediating apoptosis.[2] Studies using a JNK-specific inhibitor showed a partial rescue from apoptosis, confirming the pathway's role.[2] Activation of the p38 MAPK pathway has also been implicated in the pro-apoptotic effects of Asclepias extracts.

-

TGF-β/ERK Pathway: In non-small cell lung cancer (NSCLC), Calotropin has been shown to regulate apoptosis and inhibit tumor growth via the TGF-β/ERK signaling pathway.[9]

Inhibition of Metastasis

Emerging evidence suggests that Calotropin can inhibit cancer cell motility. In studies using human oral squamous carcinoma cells (HSC-3), Calotropin was shown to reduce both cell migration and invasion in a dose-dependent manner.[6][10] This suggests a potential role in inhibiting metastasis, a critical aspect of cancer progression. The mechanism may involve the upregulation of genes that inhibit metastasis, such as the epithelial cell adhesion molecule E-cadherin (CDH1).[6]

Role in Autophagy

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or cell death. Key protein markers for autophagy include Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II.[11][12][13] While the core mechanisms of this compound are well-documented, its specific effects on the autophagic pathway in cancer cells are not yet fully elucidated and represent an area for future investigation.

Quantitative Data Summary

The cytotoxic potency of this compound and its analogue Calotropin has been quantified across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's efficacy.

Table 1: IC₅₀ Values of this compound and Calotropin in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| This compound | HepG2 | Hepatocellular Carcinoma | 0.02 | Not Specified | |

| Raji | Burkitt's Lymphoma | 0.02 | Not Specified | ||

| Calotropin | A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.0013 - 0.005 | Not Specified | [14] |

| A549/CDDP | Cisplatin-Resistant NSCLC | 0.33 ± 0.06 | 48 | [9] | |

| PC-3 | Prostate Cancer | 0.41 | Not Specified | [14] | |

| U373 | Glioblastoma | 0.005 | Not Specified | [14] | |

| HepG2 | Hepatocellular Carcinoma | 0.04 | Not Specified | [9] | |

| Raji | Burkitt's Lymphoma | 0.02 | Not Specified | [9] | |

| BT-459 | Triple-Negative Breast Cancer (TNBC) | 0.03 ± 0.002 | Not Specified | [14] | |

| Hs578T | Triple-Negative Breast Cancer (TNBC) | 0.06 ± 0.01 | Not Specified | [14] | |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.44 ± 0.08 | Not Specified | [14] | |

| LS 180 | Colorectal Adenocarcinoma | 0.06 | Not Specified | [14] | |

| HT-29 | Colorectal Adenocarcinoma | 0.2 - 10 (Dose-dependent) | 24 | [14] | |

| HCT116 | Colorectal Carcinoma | 0.2 - 10 (Dose-dependent) | 24 | [14] | |

| HSC-3 | Oral Squamous Carcinoma | 61.17 | 24 | [6] | |

| HSC-3 | Oral Squamous Carcinoma | 27.53 | 48 | [6] |

Table 2: Quantitative Effects on Apoptosis and Cell Cycle

| Compound | Cell Line | Assay | Treatment Conditions | Result | Reference |

| Calotropin | HSC-3 | Annexin V/PI | 48 h | 21.24% apoptotic cells (vs. 2.16% in control) | [6] |

| Calotropin | HSC-3 | Cell Cycle (PI) | 48 h | 74.37% of cells in G0/G1 phase (vs. 46.52% in control) | [6] |

| Calotropin | A549/CDDP | Cell Cycle (PI) | 24 h (0.5 µM) | G2/M phase population increased from 11.2% to 45.3% | [2] |

| A. subulata Extract | A549 | JC-1 Staining | Not Specified | 70-80% of cells showed mitochondrial depolarization | [15] |

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of the molecular pathways and experimental procedures provide a clear framework for understanding the mechanism of action of this compound.

Signaling Pathway Diagrams

Caption: this compound-induced intrinsic apoptosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Calotropin from Asclepias curasavica induces cell cycle arrest and apoptosis in cisplatin-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the anti-cancer mechanisms of calotropin: Insights into cell growth inhibition, cell cycle arrest, and metabolic regulation in human oral squamous carcinoma cells (HSC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Beclin 1-Dependent Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer [frontiersin.org]

- 10. Unveiling the anti-cancer mechanisms of calotropin: Insights into cell growth inhibition, cell cycle arrest, and metabolic regulation in human oral squamous carcinoma cells (HSC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Autophagy-related Proteins of Beclin-1/BECN1, LC3II, and p62/SQSTM1 in Melanoma Tumors | Asian Pacific Journal of Cancer Biology [waocp.com]

- 14. An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative and apoptotic activities of extracts of Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction

Asclepin, a cardenolide glycoside isolated from plants of the Asclepias genus, has garnered significant attention in the scientific community for its potent and diverse biological activities. Traditionally used in folk medicine for various ailments, recent research has begun to unravel the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the primary biological activities of this compound and its derivatives, with a focus on their cardiotonic and anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Core Biological Activities

The primary biological activities of this compound and its derivatives stem from their ability to specifically inhibit the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events, leading to a range of physiological effects.

Cardiotonic Activity

This compound exhibits a pronounced positive inotropic effect on cardiac muscle, meaning it increases the force of contraction. This makes it a compound of interest for the treatment of heart failure. The cardiotonic effects of this compound have been demonstrated to be more potent than some other cardiac glycosides.

Mechanism of Action: By inhibiting the Na+/K+-ATPase in cardiomyocytes, this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. The elevated calcium levels enhance the contractility of the cardiac muscle, leading to a stronger heartbeat.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of this compound and its derivatives against a variety of cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer therapies.

Mechanism of Action: The anticancer activity of this compound is multi-faceted and primarily initiated by the inhibition of the Na+/K+-ATPase pump in cancer cells. This inhibition disrupts ion homeostasis and triggers several downstream signaling pathways that collectively lead to apoptosis (programmed cell death). Key events include:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: While less explored for this compound itself, other cardiac glycosides have demonstrated anti-angiogenic properties, suggesting a potential avenue for future research.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the cytotoxic and Na+/K+-ATPase inhibitory activities of this compound and some of its derivatives.

Table 1: Cytotoxicity of this compound and Its Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 (Liver) | 0.02 | [1][2] |

| This compound | Raji (Lymphoma) | 0.02 | [1][2] |

| 16α-hydroxythis compound | HepG2 (Liver) | - | [1] |

| 16α-hydroxythis compound | Raji (Lymphoma) | - | [1] |

| 16α-acetoxycalotropin | HepG2 (Liver) | - | [1] |

| 16α-acetoxycalotropin | Raji (Lymphoma) | - | [1] |

| 16α-acetoxythis compound | HepG2 (Liver) | - | [1] |

| 16α-acetoxythis compound | Raji (Lymphoma) | - | [1] |

| 12β-hydroxycalotropin | HepG2 (Liver) | 0.69 | [1] |

| 12β-hydroxycalotropin | Raji (Lymphoma) | 1.46 | [1] |

Table 2: Na+/K+-ATPase Inhibitory Activity

| Compound | Source of Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Calotropin | Rat Brain | 0.27 | 0.2 | Uncompetitive | [3] |

| Corotoxigenin 3-O-glucopyranoside | Rat Brain | 0.87 | 0.5 | Uncompetitive | [3] |

Signaling Pathways

The biological activities of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced Apoptosis Signaling Pathway

Experimental Workflow for Cytotoxicity Assessment

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Na+/K+-ATPase Activity Assay

This assay measures the inhibitory effect of this compound and its derivatives on Na+/K+-ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme or tissue homogenate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2)

-

ATP solution

-

Ouabain (a specific Na+/K+-ATPase inhibitor)

-

Test compounds (this compound and derivatives)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For total ATPase activity, the mixture contains assay buffer and the enzyme. For non-Na+/K+-ATPase activity, the mixture contains assay buffer, the enzyme, and a saturating concentration of ouabain.

-

Add the test compounds at various concentrations to the wells. Include a control without any inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.

-

Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Apoptosis Analysis by Western Blot

This protocol is used to detect the activation of key apoptotic proteins in response to treatment with this compound or its derivatives.

Materials:

-

Cancer cells treated with the test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent and imaging system

Procedure:

-

Treat cells with the test compounds for the desired time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the changes in the expression levels of the target proteins.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant potential for the development of novel therapeutics, particularly in the fields of cardiology and oncology. Their well-defined mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, provides a solid foundation for further investigation and drug development efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound derivatives to identify compounds with enhanced potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in preclinical animal models.

-

Combination Therapies: Investigating the potential synergistic effects of this compound derivatives with existing anticancer drugs.

-

Elucidation of Downstream Signaling: Further dissecting the complex signaling pathways activated by Na+/K+-ATPase inhibition to identify new therapeutic targets.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective treatments for cardiovascular diseases and cancer.

References

In Silico Analysis of Asclepin's Interaction with Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asclepin, a cardenolide isolated from plants of the Asclepias genus, is structurally similar to other cardiac glycosides known to inhibit the Na+/K+-ATPase. This enzyme, integral to maintaining cellular ion homeostasis, is a well-established therapeutic target. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the interaction between this compound and the Na+/K+-ATPase. Due to the limited availability of direct experimental data for this compound, this document leverages published data on structurally related cardenolides to outline a robust methodology for molecular docking and molecular dynamics simulations. This guide also presents a summary of the inhibitory activities of similar compounds and illustrates the key signaling pathways affected by Na+/K+-ATPase inhibition. The provided protocols and visualizations serve as a foundational resource for researchers aiming to computationally evaluate this compound as a potential modulator of the Na+/K+-ATPase.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process essential for maintaining the electrochemical gradients necessary for various physiological functions, including nerve impulse transmission and muscle contraction.[1][2] Cardiac glycosides, a class of naturally occurring steroids, are known to inhibit the Na+/K+-ATPase, leading to their historical use in treating cardiac conditions.[3]

This compound is a cardenolide glycoside found in various Asclepias species.[4][5] Given its structural similarity to other well-characterized Na+/K+-ATPase inhibitors, it is hypothesized that this compound also binds to and inhibits this enzyme. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer a powerful and cost-effective approach to investigate this potential interaction at a molecular level. These computational methods can predict the binding affinity, identify key interacting residues, and provide insights into the dynamic behavior of the protein-ligand complex.[6]

This guide outlines a detailed protocol for the in silico modeling of the this compound-Na+/K+-ATPase interaction, presents relevant quantitative data from related compounds to serve as a benchmark, and visualizes the associated experimental workflows and signaling pathways.

Quantitative Data on Related Cardenolide Interactions with Na+/K+-ATPase

| Cardenolide | IC50 (µM) | Source |

| Uzarigenin | 1.05 | [2] |

| Desglucouzarin | 0.98 | [2] |

| Uzarin | 4.0 | [2] |

| 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin | 16 | [2] |

Experimental Protocols

This section details a hypothetical, yet standard, protocol for the in silico modeling of the interaction between this compound and Na+/K+-ATPase.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

3.1.1. Preparation of the Receptor (Na+/K+-ATPase)

-

Selection of the Receptor Structure: A suitable crystal structure of the Na+/K+-ATPase should be obtained from the Protein Data Bank (PDB). For studying the binding of inhibitory cardenolides, a structure in the E2P conformation is often preferred. A relevant example is PDB ID: 4HQJ (Crystal structure of Na+,K+-ATPase in the Na+-bound state).[7]

-

Receptor Cleaning: The downloaded PDB file should be processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using a force field such as CHARMM36.

3.1.2. Preparation of the Ligand (this compound)

-

Ligand Structure Acquisition: The 3D structure of this compound can be obtained from a chemical database like PubChem (CID 441844).[1]

-

Ligand Optimization: The ligand's geometry should be optimized, and charges assigned using a suitable force field (e.g., MMFF94).

3.1.3. Docking Simulation

-

Grid Box Definition: A grid box is defined around the known cardiac glycoside binding site on the Na+/K+-ATPase. This site is located in a hydrophobic pocket accessible from the extracellular side.

-

Docking Execution: Molecular docking is performed using software like AutoDock Vina. The program will explore various conformations of this compound within the defined binding site and calculate the binding affinity for each pose, typically reported in kcal/mol.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose.

3.2.1. System Setup

-

Complex Preparation: The most promising docked pose of the this compound-Na+/K+-ATPase complex is selected as the starting point.

-

Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.

3.2.2. Simulation Protocol

-

Energy Minimization: The system's energy is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

3.2.3. Trajectory Analysis

The resulting trajectory is analyzed to assess the stability of the protein-ligand interaction, including measurements of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analysis of hydrogen bonds and other non-covalent interactions over time.

Visualizations

In Silico Modeling Workflow

References

- 1. This compound | C31H42O10 | CID 441844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. plantaedb.com [plantaedb.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 7. rcsb.org [rcsb.org]

The Unseen Arsenal: A Technical Guide to the Natural Abundance and Variation of Asclepin in Asclepias Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of asclepin, a potent cardiac glycoside found in plants of the Asclepias genus, commonly known as milkweeds. This document synthesizes current knowledge on the natural abundance and variation of this compound and related cardenolides, details experimental protocols for their analysis, and visualizes key biological pathways. Given the burgeoning interest in cardiac glycosides for novel therapeutic applications, including oncology, this guide serves as a critical resource for researchers in the field.

Natural Abundance and Variation of this compound and Other Cardenolides

The genus Asclepias comprises over 200 species, each producing a complex and variable mixture of cardenolides as a defense mechanism against herbivores. This compound is a notable cardenolide found in several Asclepias species, particularly Asclepias curassavica. However, quantitative data specifically for this compound across a wide range of species is limited in the current literature. Research has more commonly focused on the total cardenolide content or the abundance of other major cardenolides.

The concentration and composition of these compounds vary significantly between species, among individuals within a species, and even between different tissues of the same plant. Factors such as geographic location, developmental stage, and environmental stress also contribute to this variation.

Table 1: Total Cardenolide Content in Various Asclepias Species

| Asclepias Species | Tissue | Total Cardenolide Content (mg/g dry weight) | Reference |

| Asclepias curassavica | Leaf | 0.96 - 8.16 | [1] |

| Asclepias syriaca | Seed | 1.25 (approx.) | [2] |

| Asclepias erosa | Latex | High | [3] |

| Asclepias eriocarpa | Latex | High | [3] |

| Asclepias californica | Latex | High | [3] |

| Asclepias humistrata | Latex | High | [3] |

| Asclepias tuberosa | Latex | Low | [3] |

| Asclepias incarnata | Latex | Low | [3] |

Table 2: Abundance of Major Cardenolides in Select Asclepias Species

| Asclepias Species | Cardenolide | Concentration (µg/g dry weight) | Tissue | Reference |

| Asclepias curassavica | Voruscharin | ~40% of total cardenolides | Leaf | [4] |

| Asclepias syriaca | 4′-O-β-glucopyranosyl aspecioside 1 | 720 ± 40 | Seed | [2] |

| Asclepias syriaca | Compound 5 | 280 ± 40 | Seed | [2] |

| Asclepias syriaca | Compound 4 | 220 ± 40 | Seed | [2] |

Note: "Compound 4" and "Compound 5" are as designated in the cited reference.

Experimental Protocols

Accurate quantification of this compound and other cardenolides is crucial for research and drug development. Below are detailed methodologies for their extraction and analysis.

Extraction of Cardenolides from Asclepias Plant Material

This protocol describes a general method for the extraction of cardenolides from dried plant tissue.

Materials:

-

Dried and ground Asclepias plant material (leaves, stems, roots, or seeds)

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Sonicating water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Weigh approximately 100 mg of finely ground, dried plant material into a 5 mL volumetric flask.

-

Add 4.5 mL of 95% ethanol to the flask.

-

Sonicate the mixture in a water bath at 55°C for 20 minutes to facilitate extraction.

-

Allow the sample to cool to room temperature and then dilute to the 5.0 mL mark with 95% ethanol.

-

Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

-

For concentration, the solvent can be removed using a rotary evaporator or a vacuum concentrator at 35°C.

-

The dried extract can be resuspended in a known volume of methanol for subsequent analysis.

Quantification of Cardenolides

Two common methods for the quantification of cardenolides are High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

HPLC is a powerful technique for separating and quantifying individual cardenolides.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or similar, equipped with a diode array detector (DAD) or UV detector.

-

Column: Gemini C18 reversed-phase column (e.g., 3 µm, 150 mm × 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient is as follows:

-

0-2 min: 16% acetonitrile

-

2-25 min: Gradient from 16% to 70% acetonitrile

-

25-30 min: Gradient from 70% to 95% acetonitrile

-

30-35 min: Hold at 95% acetonitrile

-

Followed by a 10-minute re-equilibration at 16% acetonitrile.

-

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 218 nm (characteristic absorbance maximum for the unsaturated lactone ring of cardenolides).

-

Injection Volume: 15 µL.

Procedure:

-

Prepare a standard curve using a commercially available cardenolide standard (e.g., digitoxin).

-

Inject the filtered plant extracts into the HPLC system.

-

Identify and quantify the cardenolide peaks by comparing their retention times and UV spectra to the standard. Concentrations are calculated based on the peak area relative to the standard curve.

This method provides an estimate of the total cardenolide content.

Reagents:

-

Baljet's Reagent: Freshly prepared by mixing 95 mL of 1% picric acid with 5 mL of 10% sodium hydroxide.

-

Tetranitrobiphenyl: As a colorimetric reagent.

-

Ethanol (95%)

-

Digitoxin or another suitable cardenolide standard.

Procedure:

-

Prepare a standard curve using known concentrations of a cardenolide standard.

-

To a known volume of the plant extract, add the colorimetric reagent (e.g., Baljet's reagent or tetranitrobiphenyl).

-

Allow the color to develop for a specified time (e.g., 1 hour with Baljet's reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 495 nm for Baljet's reagent, 575 nm for tetranitrobiphenyl) using a spectrophotometer.

-

Calculate the total cardenolide concentration in the sample by comparing its absorbance to the standard curve.

Signaling Pathways and Biological Activities

This compound and other cardiac glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, which leads to the modulation of various downstream signaling pathways.

Cardenolide Biosynthesis Pathway

The biosynthesis of cardenolides is a complex process that begins with a sterol precursor. While the entire pathway is not yet fully elucidated, key enzymatic steps have been identified.

Caption: A simplified overview of the cardenolide biosynthesis pathway.

This compound-Induced Apoptosis Signaling Pathway

Cardiac glycosides, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of key signaling cascades, such as the MAPK pathway.

Caption: Activation of MAPK pathways by this compound leading to apoptosis.

Experimental Workflow for Cardenolide Analysis

The following diagram outlines a typical workflow for the extraction and analysis of cardenolides from Asclepias species.

Caption: A standard workflow for the analysis of cardenolides.

Conclusion and Future Directions

While the therapeutic potential of this compound and other cardenolides is significant, a deeper understanding of their natural abundance and variation is essential for consistent and effective drug development. This guide highlights the current state of knowledge and provides the necessary tools for researchers to further investigate these fascinating compounds. Future research should focus on:

-

Quantitative analysis of this compound in a broader range of Asclepias species to create a comprehensive database.

-

Investigating the environmental and genetic factors that influence this compound and cardenolide production.

-

Elucidating the complete biosynthetic pathway of this compound to enable synthetic biology approaches for its production.

-

Further exploring the downstream signaling effects of purified this compound to identify novel therapeutic targets.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and the rich chemical diversity of the Asclepias genus.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asclepin, a potent cardenolide glycoside, along with its synonyms Asclepiadin and 3'-O-Acetylcalotropin, represents a class of compounds with significant therapeutic potential, particularly in oncology. Isolated from plants of the Asclepias and Calotropis genera, these molecules and their related congeners exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound and its associated compounds, detailing their cytotoxic activities, underlying molecular mechanisms, and the experimental protocols necessary for their study.

Synonyms and Related Compounds

This compound is a naturally occurring cardiac glycoside with the following primary synonyms:

-

Asclepiadin

-

3'-O-Acetylcalotropin [1]

It belongs to the cardenolide family, a class of steroid-derived molecules known for their cardiotonic and, more recently, anticancer properties. This compound is structurally related to a variety of other cytotoxic cardenolides found in the same plant sources. These include, but are not limited to:

-

Calotropin: A highly cytotoxic cardenolide.[2]

-

Calactin: Another potent cardiac glycoside with significant anticancer activity.[3]

-

Uscharidin: A related cardenolide also demonstrating cytotoxic effects.[4]

-

Coroglaucigenin [[“]]

-

Calotropagenin [[“]]

-

Desglucouzarin [[“]]

These compounds share a common steroidal backbone but differ in their glycosidic moieties and other structural modifications, which influences their biological activity.

Quantitative Data: Cytotoxic Activity